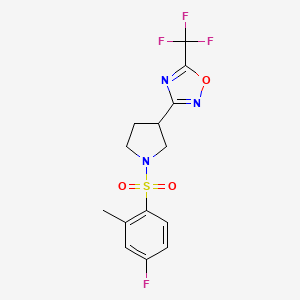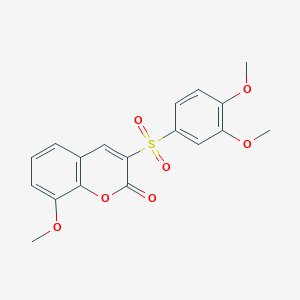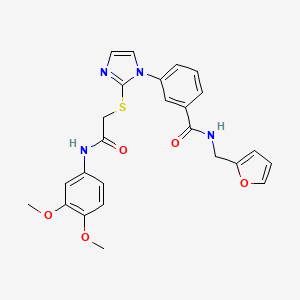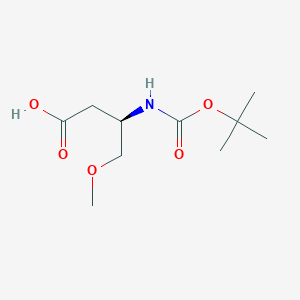![molecular formula C7H12O B3010591 (7S)-Spiro[2.4]heptan-7-ol CAS No. 2055849-16-4](/img/structure/B3010591.png)
(7S)-Spiro[2.4]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-Spiro[2.4]heptan-7-ol: is a unique organic compound characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring
Mécanisme D'action
Target of Action
The primary targets of (7S)-Spiro[2It is structurally similar to certain fluoroquinolones , which primarily target bacterial DNA-gyrase .
Mode of Action
The mode of action of (7S)-Spiro[2If we consider its structural similarity to fluoroquinolones, it may inhibit bacterial dna-gyrase , an enzyme crucial for bacterial DNA replication. This inhibition disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The specific biochemical pathways affected by (7S)-Spiro[2Based on its potential action on bacterial dna-gyrase, it may affect the dna replication pathway in bacteria .
Result of Action
The molecular and cellular effects of (7S)-Spiro[2If it acts similarly to fluoroquinolones, it could lead to the death of bacterial cells by disrupting dna replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-Spiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a linear or branched hydrocarbon chain with appropriate functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: (7S)-Spiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of spiro[2.4]heptan-7-one.
Reduction: Formation of spiro[2.4]heptane.
Substitution: Formation of spiro[2.4]heptan-7-yl halides or amines.
Applications De Recherche Scientifique
Chemistry: (7S)-Spiro[2.4]heptan-7-ol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of spirocyclic systems on biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, including their use as drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Spiro[2.4]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Spiro[3.4]octan-7-ol: Contains a larger ring system, which may affect its chemical and biological properties.
Spiro[2.5]nonan-7-ol:
Uniqueness: (7S)-Spiro[2.4]heptan-7-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(7S)-spiro[2.4]heptan-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSXRVGROMOGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2(C1)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3010513.png)

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)


![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)
![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)


![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)
![N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3010531.png)
